![molecular formula C9H10BrN3O2 B14230371 N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 577748-99-3](/img/structure/B14230371.png)
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrN3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a bromine atom, a hydrazinecarbonyl group, and an acetamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide typically involves the reaction of 2-bromo-4-nitroaniline with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Reduction of 2-bromo-4-nitroaniline: This step involves the reduction of the nitro group to an amine group using hydrazine hydrate.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinecarbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acidic or basic catalysts.
Major Products
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction: Products include different oxidized or reduced forms of the original compound.
Condensation Reactions: Products include hydrazones or hydrazides, which can have further applications in medicinal chemistry.
科学研究应用
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用机制
The mechanism of action of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]benzamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]propionamide
Uniqueness
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazinecarbonyl group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
577748-99-3 |
|---|---|
分子式 |
C9H10BrN3O2 |
分子量 |
272.10 g/mol |
IUPAC 名称 |
N-[2-bromo-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-2-6(4-7(8)10)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) |
InChI 键 |
HUTOKYZFPOTDIB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
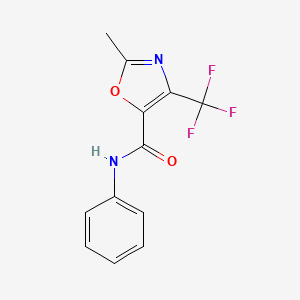
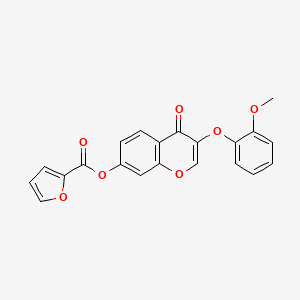
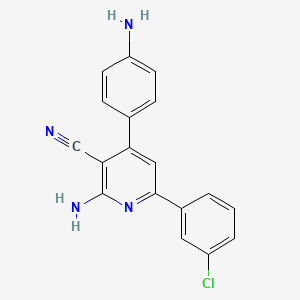
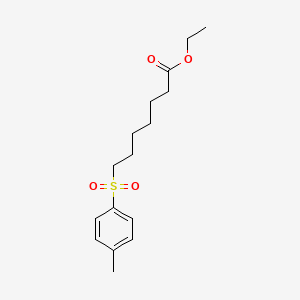
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
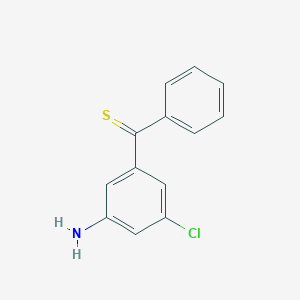
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)
